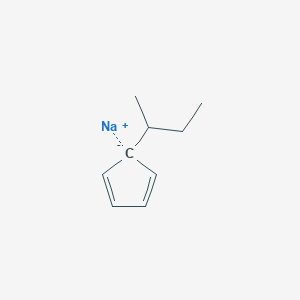
sodium;5-butan-2-ylcyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;5-butan-2-ylcyclopenta-1,3-diene is a chemical compound with the molecular formula C9H13Na It is a sodium salt of a substituted cyclopentadiene, which is a type of cyclic diene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;5-butan-2-ylcyclopenta-1,3-diene typically involves the reaction of 5-butan-2-ylcyclopenta-1,3-diene with a sodium source. One common method is the deprotonation of 5-butan-2-ylcyclopenta-1,3-diene using sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale deprotonation reactions using sodium metal or sodium hydride. The process requires careful control of reaction conditions, including temperature, solvent choice, and inert atmosphere, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Sodium;5-butan-2-ylcyclopenta-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: The sodium ion can be replaced by other cations through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Metathesis reactions can be carried out using various metal halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction typically produces saturated hydrocarbons.
Scientific Research Applications
Sodium;5-butan-2-ylcyclopenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium;5-butan-2-ylcyclopenta-1,3-diene involves its ability to act as a nucleophile due to the presence of the sodium ion. This nucleophilicity allows it to participate in various chemical reactions, including substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Sodium cyclopentadienide: A similar compound with a simpler structure, used in similar applications.
Sodium;5-methylcyclopenta-1,3-diene: Another substituted cyclopentadiene with different substituents, leading to variations in reactivity and applications.
Uniqueness
Sodium;5-butan-2-ylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
Properties
CAS No. |
115092-59-6 |
|---|---|
Molecular Formula |
C9H13Na |
Molecular Weight |
144.19 g/mol |
IUPAC Name |
sodium;5-butan-2-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/C9H13.Na/c1-3-8(2)9-6-4-5-7-9;/h4-8H,3H2,1-2H3;/q-1;+1 |
InChI Key |
ZOQJQAUIKPDJPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)[C-]1C=CC=C1.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















